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molecular formula C10H13BrO2 B6260709 1-bromo-4-(1-ethoxyethoxy)benzene CAS No. 90875-14-2

1-bromo-4-(1-ethoxyethoxy)benzene

Cat. No. B6260709
M. Wt: 245.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05468589

Procedure details

p-Bromophenol (50 g, 0.29 mole), ethyl vinyl ether (41.7 g, 0.58 mole) and pyridinium p-toluenesulfonate (1.5 g) were dissolved in methylene chloride (300 ml), followed by reaction with stirring at room temperature for 6 hours. Then 5% aqueous sodium bicarbonate (400 ml) was added to the reaction mixture, and stirred. Then, the organic layer was separated, washed with H2O (300 ml×3), dried over anhydrous MgSO4 and evaporated. The residue (82 g) was distilled under reduced pressure to give 71.1 g of p-bromo-(1-ethoxyethoxy)benzene as a pale yellow oil having a boiling point of 112°-114° C./6 mmHg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([Br:8])[CH:2]=1.[CH:9]([O:11][CH2:12][CH3:13])=[CH2:10].C(=O)(O)[O-].[Na+]>C(Cl)Cl.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>[Br:8][C:3]1[CH:4]=[CH:5][C:6]([O:7][CH:9]([O:11][CH2:12][CH3:13])[CH3:10])=[CH:1][CH:2]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Name
Quantity
41.7 g
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by reaction
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
Then, the organic layer was separated
WASH
Type
WASH
Details
washed with H2O (300 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue (82 g) was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 71.1 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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